1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a fluoroethyl group and a formyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1H-pyrazole-5-carbaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to form stable conjugates with biomolecules.
Medicine: The compound is investigated for its potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The formyl group can participate in covalent bonding with target proteins, leading to the formation of stable adducts that alter protein function.
Comparison with Similar Compounds
2-Fluoroethanol: A simple fluorinated alcohol used as a precursor in organic synthesis.
1-(2-Fluoroethyl)-1H-pyrazole: A related pyrazole derivative with similar structural features.
4-Methyl-1H-pyrazole-5-carbaldehyde: The non-fluorinated analog of the compound .
Uniqueness: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a fluoroethyl group and a formyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIXGNBKNDBYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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